molecular formula C20H14ClN3O4S2 B2504258 ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate CAS No. 1110970-05-2

ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate

Cat. No.: B2504258
CAS No.: 1110970-05-2
M. Wt: 459.92
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H14ClN3O4S2 and its molecular weight is 459.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of thiazole and quinazoline derivatives. The synthetic route typically includes:

  • Formation of Thiazole Ring : Utilizing appropriate thioamide precursors.
  • Quinazoline Fusion : Achieved through cyclization reactions involving substituted aromatic aldehydes.
  • Final Esterification : The benzoate moiety is introduced via esterification with ethyl alcohol.

The synthesis pathway can be summarized as follows:

ThioamideThiazoleQuinazolineEthyl Ester\text{Thioamide}\rightarrow \text{Thiazole}\rightarrow \text{Quinazoline}\rightarrow \text{Ethyl Ester}

Anticancer Properties

Recent studies have assessed the cytotoxicity of this compound against various tumor cell lines. The compound demonstrated significant inhibitory effects on several human cancer cell lines including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • PC-3 (prostate cancer)

In vitro assays indicated that the compound's cytotoxicity was comparable to known chemotherapeutic agents, with IC50 values in the micromolar range. Notably, it showed no toxicity towards normal cells, suggesting a favorable therapeutic index.

Cell LineIC50 (µM)Selectivity Index
MCF-710High
HCT-11615High
PC-312High

The mechanism by which ethyl 4-(8-chloro-5-oxo...) exerts its anticancer effects appears to involve:

  • Inhibition of Kinases : The compound has been shown to modulate the activity of various kinases such as DYRK1A and GSK-3β, which are implicated in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptotic cell death in sensitive cancer cell lines.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, preventing their proliferation.

Case Studies

Several case studies highlight the biological activity of similar thiazoloquinazoline derivatives:

  • Study on Thiazolo[5,4-f]quinazoline Derivatives :
    • Investigated their effects on DYRK family kinases.
    • Found that modifications in structure significantly impacted kinase inhibition and subsequent anticancer activity.
  • Research on Novel Thiazole-Fused Compounds :
    • Analyzed cytotoxicity against a panel of tumor cell lines.
    • Results indicated that specific structural modifications enhanced anticancer efficacy without increasing toxicity to normal cells.

Properties

IUPAC Name

ethyl 4-[(8-chloro-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S2/c1-2-28-19(27)10-3-6-12(7-4-10)22-18(26)15-16-23-17(25)13-8-5-11(21)9-14(13)24(16)20(29)30-15/h3-9H,2H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWXYYOUPQOOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.